

Historical perspective on the discovery and development of Amylmetacresol

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An In-depth Technical Guide on the Historical Discovery and Development of Amylmetacresol

Introduction

Amylmetacresol (AMC) is a phenolic compound, chemically identified as 5-methyl-2-pentylphenol, derived from m-cresol.[1][2] It has a long-standing history as a potent antiseptic agent for the treatment of minor infections of the mouth and throat.[2] Initially recognized for its disinfectant properties, subsequent research has revealed a more complex pharmacological profile, including significant local anesthetic effects.[1][3] This dual action underpins its efficacy in providing symptomatic relief for conditions such as pharyngitis.[4]

This technical guide provides a comprehensive historical perspective on the discovery and development of **Amylmetacresol**, detailing its initial synthesis, the elucidation of its antimicrobial and anesthetic mechanisms, and its evolution into a widely used active pharmaceutical ingredient in over-the-counter throat lozenges. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a deeper understanding of this compound's scientific journey.

Initial Discovery and Synthesis

The first reported synthesis of **Amylmetacresol** dates back to 1930, outlined in a patent by the Boots Pure Drug Company Limited.[5] The original large-scale manufacturing process involved



a two-step chemical synthesis, which, while effective, utilized hazardous reagents and required complex purification procedures.[5]

Original Synthesis Protocol (c. 1930)

The foundational synthesis of **Amylmetacresol** involved the rearrangement of m-cresol valerate (MCV) followed by a reduction step.[5]

Step 1: Fries Rearrangement of m-Cresol Valerate

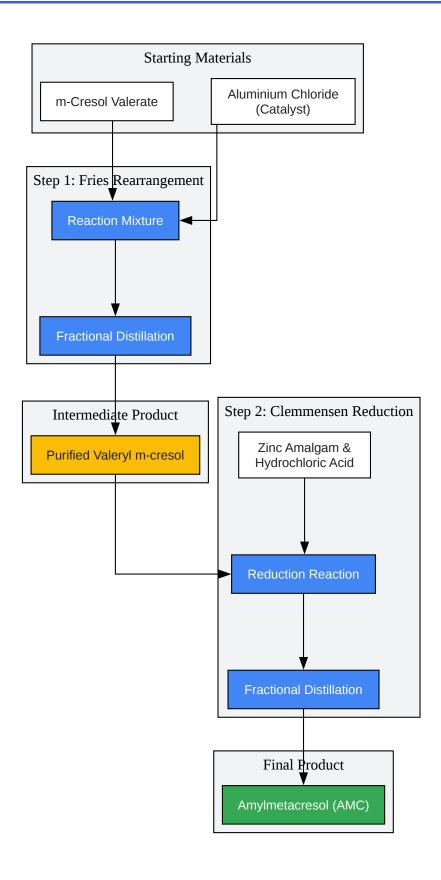
- Objective: To form valeryl m-cresol (VMC) from m-cresol valerate.
- Reagents: m-cresol valerate, Aluminium chloride (AlCl₃) as a catalyst.
- Procedure: m-cresol valerate is treated with aluminium chloride, which catalyzes a Fries rearrangement. This intramolecular acylation reaction results in the formation of valeryl mcresol.[5]
- Purification: The resulting VMC required purification via complex fractional distillation before proceeding to the next step.[5]

Step 2: Clemmensen Reduction of Valeryl m-cresol

- Objective: To reduce the ketone group of VMC to form **Amylmetacresol**.
- Reagents: Purified valeryl m-cresol, Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl).
- Procedure: The valeryl m-cresol is reduced using zinc amalgam in the presence of a strong acid, characteristic of a Clemmensen reduction. This process converts the carbonyl group into a methylene group, yielding the final **Amylmetacresol** product.[5]
- Purification: The final AMC product required further processing, including additional fractional distillations, to achieve the necessary purity for pharmaceutical applications.[5]

Modern synthesis methods have been developed to be more efficient and cost-effective, often replacing hazardous catalysts like aluminium chloride with alternatives such as methanesulphonic acid and using different starting materials like valeric anhydride or valeryl chloride with m-cresol.[5]





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Caption: Original synthesis workflow for Amylmetacresol (c. 1930).[5]



Elucidation of Antimicrobial Properties

Shortly after its initial synthesis, the antiseptic and disinfectant properties of **Amylmetacresol** were formally documented. A seminal study by C. E. Coulthard in 1931 provided the first detailed report on its potent antimicrobial activity.[2] Later research established its broadspectrum efficacy against both bacteria and certain viruses implicated in oropharyngeal infections.[4][6]

Bactericidal Efficacy

Amylmetacresol, particularly in combination with 2,4-dichlorobenzyl alcohol (DCBA), demonstrates rapid bactericidal activity against a wide range of bacterial species known to cause pharyngitis.[4][7]

Bacterial Species	Time to >3 log10 Reduction (99.9% Kill)	Log ₁₀ Reduction (CFU/mL ± SD) at 1 min	Reference
Streptococcus pyogenes	1 minute	5.7 ± 0.1	[4][7]
Haemophilus influenzae	1 minute	6.1 ± 0.1	[4][7]
Arcanobacterium haemolyticum	1 minute	6.5 ± 0.0	[4][7]
Fusobacterium necrophorum	1 minute	6.5 ± 0.0	[4][7]
Streptococcus dysgalactiae	5 minutes	-	[4][7]
Moraxella catarrhalis	5 minutes	-	[4][7]
Staphylococcus aureus	10 minutes	-	[4][7]

Table 1: In vitro bactericidal activity of an AMC/DCBA lozenge dissolved in artificial saliva.

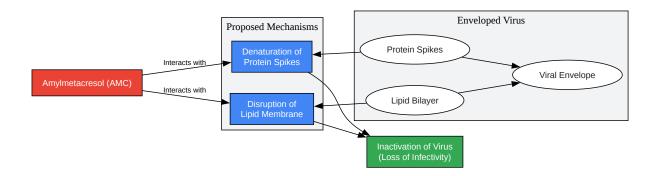


Virucidal Activity and Proposed Mechanism

Amylmetacresol has demonstrated virucidal effects against several enveloped respiratory viruses.[2][6] While the precise mechanism is not fully elucidated, it is proposed to act on the viral envelope.[1][8]

Proposed Antiviral Mechanisms of Action:

- Protein Denaturation: AMC may denature the external protein spikes on the viral envelope,
 which are essential for attachment to host cells.[1]
- Lipid Membrane Interaction: A selective effect on the viral lipid membrane or the protein-lipid interaction is another suggested mechanism, disrupting the integrity of the virus.[1][8]



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Caption: Proposed antiviral mechanisms of action for Amylmetacresol.[1][8]

Experimental Protocol: In Vitro Bactericidal Assay

The bactericidal activity of AMC is typically evaluated using a standardized in vitro suspension test.

 Objective: To measure the reduction in viable bacterial counts after exposure to an AMC/DCBA lozenge solution.[4]



· Methodology:

- Test Preparation: An AMC/DCBA lozenge is dissolved in a standardized artificial saliva medium to simulate oral cavity conditions.
- Inoculum: Triplicate cultures of test organisms (e.g., S. pyogenes) are prepared to an approximate population of 10⁸ colony-forming units (CFU)/mL.
- Exposure: The bacterial inoculum is added to the dissolved lozenge solution.
- Sampling: Aliquots are removed at specific time points (e.g., 1, 5, and 10 minutes).
- Neutralization & Plating: The antiseptic action in the aliquots is immediately neutralized,
 and the samples are serially diluted and plated on appropriate growth media.
- Quantification: Following incubation, colonies are counted, and the log₁₀ reduction in CFU/mL is calculated relative to a control (lozenge-free medium).[4]

Discovery of Local Anesthetic Properties

For decades, the therapeutic benefit of **Amylmetacresol** was attributed solely to its antiseptic properties. However, more recent research has uncovered a significant secondary mechanism: local anesthesia via the blockade of neuronal voltage-gated sodium channels.[3][9][10] This discovery provided a pharmacological basis for the rapid pain relief experienced by patients with a sore throat.[4]

Mechanism of Action: Sodium Channel Blockade

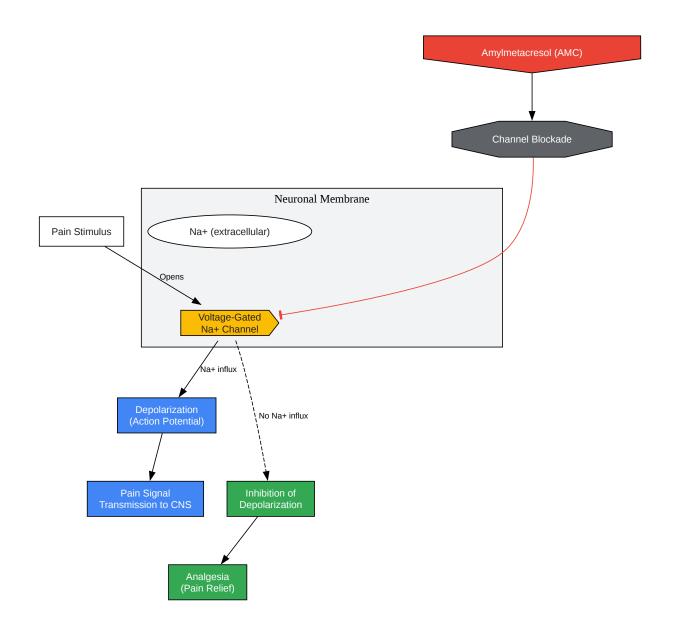
Amylmetacresol exerts a local anesthetic-like effect by physically blocking voltage-gated sodium channels (specifically the NaV1.2 subtype) in neuronal membranes.[9][10] This blockade inhibits the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, thereby preventing the transmission of pain signals.[1] Studies have shown that AMC binds more tightly to the inactivated conformation of the channel, a characteristic shared with many established local anesthetics.[3][10]



Compound	EC50 at -150 mV (μM)	Inactivated State Affinity (µM)	Reference
Amylmetacresol	53.6	35.0	[3][10]
Hexylresorcinol	23.1	1.88	[3][10]
2,4-Dichlorobenzyl alcohol	661.6	-	[3][10]
Lidocaine	~400-500 (estimated)	-	[3]

Table 2: Potency of **Amylmetacresol** and related compounds in blocking NaV1.2 sodium channels.





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Caption: Signaling pathway for Amylmetacresol's local anesthetic action.[9][10]



Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The local anesthetic effects of AMC were quantified using the whole-cell patch-clamp technique on cells expressing neuronal sodium channels.

- Objective: To measure the blocking effect of Amylmetacresol on inward sodium currents in voltage-gated sodium channels.[9]
- · Methodology:
 - Cell Model: Human Embryonic Kidney (HEK 293) cells are heterologously transfected to express the α-subunit of the voltage-gated NaV1.2 sodium channel.
 - Patch-Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing for the measurement of ion currents across the entire cell membrane.
 - Depolarization: The cell membrane is held at a resting potential (e.g., -150 mV) and then depolarized using voltage steps to elicit an inward sodium current.
 - Drug Application: Amylmetacresol is applied to the cells at varying concentrations.
 - Data Acquisition: The inward sodium currents are recorded before and after the application of AMC. The degree of block is measured as the reduction in current amplitude.
 - Analysis: Dose-response curves are generated to calculate the half-maximal blocking concentration (EC₅₀), providing a quantitative measure of the drug's potency.[3][9]

Commercial Development and Formulation

The translation of **Amylmetacresol** from a synthesized compound to a commercial product was driven by the Boots company. Recognizing its antiseptic efficacy for oral and throat infections, it was first formulated into throat lozenges around 1958. The most successful and enduring formulation combines **Amylmetacresol** (0.6mg) with another antiseptic, 2,4-dichlorobenzyl alcohol (1.2mg).[2][11] This combination is the basis for the well-known brand Strepsils.[1][12] The development of a lozenge delivery system was strategic, as it allows for



the slow release of the active ingredients, prolonging their contact time with the mucosal tissues of the mouth and throat.[13] Clinical bioavailability studies have confirmed the release and presence of AMC in saliva following the dissolution of a lozenge.[14]

Conclusion

The history of **Amylmetacresol** is a compelling narrative of scientific evolution. Its journey began in 1930 with its synthesis as a chemical entity by the Boots Pure Drug Company, followed by its rapid characterization as a potent antiseptic.[2][5] For nearly half a century, its therapeutic value was understood primarily through this antimicrobial lens. The subsequent discovery of its local anesthetic properties, mediated by the blockade of voltage-gated sodium channels, marked a significant paradigm shift, providing a more complete explanation for its clinical efficacy in relieving the symptoms of sore throat.[3][10] Today, **Amylmetacresol** stands as a key active ingredient in many over-the-counter remedies, its enduring presence a testament to a rich history of chemical synthesis, pharmacological investigation, and successful pharmaceutical development.

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